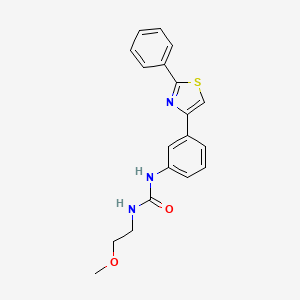

1-(2-Methoxyethyl)-3-(3-(2-phenylthiazol-4-yl)phenyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-24-11-10-20-19(23)21-16-9-5-8-15(12-16)17-13-25-18(22-17)14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJBVIPYVAGGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyethyl)-3-(3-(2-phenylthiazol-4-yl)phenyl)urea is a synthetic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H19N3O2S

- Molecular Weight : 353.44 g/mol

- IUPAC Name : 1-(2-methoxyethyl)-3-[3-(2-phenylthiazol-4-yl)phenyl]urea

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with phenolic compounds, followed by urea formation. The process has been characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and urea moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 1-(2-Methoxyethyl)-3-(3-(2-phenylthiazol-4-yl)phenyl)urea demonstrate potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Activity |

|---|---|---|

| Compound A | Escherichia coli | Significant |

| Compound B | Staphylococcus aureus | Moderate |

| Compound C | Pseudomonas aeruginosa | High |

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it may inhibit the growth of cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer).

Case Studies

- Study on IDO1 Inhibition : A series of phenyl urea derivatives were synthesized and screened for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to immune evasion in tumors. Among these, certain derivatives showed promising inhibitory activity, suggesting potential for immunotherapy applications .

- Cytotoxicity Assays : The NCI-60 cell line panel was used to assess cytotoxicity. Results indicated that compounds with a similar structural backbone to 1-(2-Methoxyethyl)-3-(3-(2-phenylthiazol-4-yl)phenyl)urea exhibited selective cytotoxic effects against specific cancer types, with IC50 values ranging from 0.47 µM to 1.4 µM .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Methoxyethyl)-3-(3-(2-phenylthiazol-4-yl)phenyl)urea can be contextualized against several urea-based analogs and heterocyclic derivatives. Below is a detailed analysis supported by a comparative data table (Table 1) and research findings.

Table 1: Comparative Analysis of 1-(2-Methoxyethyl)-3-(3-(2-phenylthiazol-4-yl)phenyl)urea and Analogous Compounds

Key Findings

Structural Diversity and Kinase Inhibition The target compound’s thiazole ring distinguishes it from pyrazole- or imidazole-based ureas (e.g., compounds 9a–9b in ). In contrast, quinazolinone derivatives (e.g., ) exhibit broader pharmacological activities, including anticancer effects, but lack the thiazole-mediated kinase selectivity observed in the target compound.

Solubility and Pharmacokinetics

- The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to ethyl or methyl substituents in simpler ureas (e.g., 9a, 282.34 g/mol ). However, its solubility remains moderate due to the hydrophobic phenylthiazole component.

- Triazine-thiourea hybrids (e.g., ) suffer from low solubility due to high molecular weight (>500 g/mol), limiting their bioavailability despite enhanced biodynamic activity.

Biological Activity Profiles Triazolone derivatives (e.g., ) with methoxyphenyl groups demonstrate antimicrobial and antitumor activity, but their mechanisms differ from kinase inhibition. The target compound’s activity is more specialized, targeting specific signaling pathways via MST1 binding. Quinazolinone-based ureas (e.g., ) incorporate nitro groups that may confer redox-mediated cytotoxicity, contrasting with the target compound’s non-cytotoxic kinase inhibition.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.